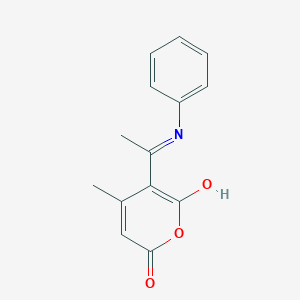![molecular formula C16H25NO3S2Si B14342042 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole CAS No. 105923-28-2](/img/structure/B14342042.png)
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is a chemical compound that combines the properties of both organosilicon and benzothiazole derivatives. This compound is known for its unique structural features, which include a triethoxysilyl group attached to a propyl chain, which is further connected to a benzothiazole ring through a sulfanyl linkage. The presence of both silicon and sulfur in the molecule imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Preparation of 3-(triethoxysilyl)propylamine by reacting 3-chloropropyltriethoxysilane with ammonia.
Step 2: Reaction of 3-(triethoxysilyl)propylamine with 2-mercaptobenzothiazole in the presence of a suitable solvent and catalyst.
The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored to maintain consistency and quality of the product.
化学反応の分析
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzothiazole ring can undergo reduction reactions under specific conditions.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The triethoxysilyl group can form strong bonds with various substrates, while the benzothiazole ring can interact with biological molecules. The sulfanyl linkage provides additional reactivity, allowing the compound to participate in various chemical and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-{[3-(Trimethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole
- 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzoxazole
- 2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzimidazole
Uniqueness
2-{[3-(Triethoxysilyl)propyl]sulfanyl}-1,3-benzothiazole is unique due to the presence of both silicon and sulfur in its structure, which imparts distinct chemical properties. The combination of the triethoxysilyl group and the benzothiazole ring provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
105923-28-2 |
|---|---|
分子式 |
C16H25NO3S2Si |
分子量 |
371.6 g/mol |
IUPAC名 |
3-(1,3-benzothiazol-2-ylsulfanyl)propyl-triethoxysilane |
InChI |
InChI=1S/C16H25NO3S2Si/c1-4-18-23(19-5-2,20-6-3)13-9-12-21-16-17-14-10-7-8-11-15(14)22-16/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
InChIキー |
VTGJNEZVINMJKK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CCCSC1=NC2=CC=CC=C2S1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
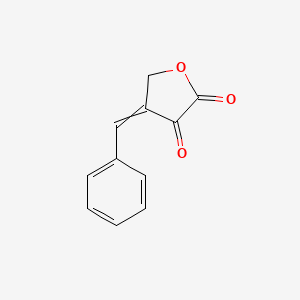
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)

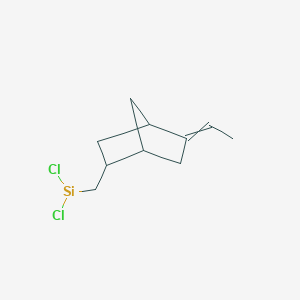
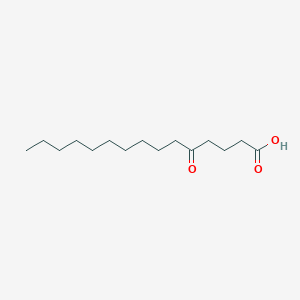
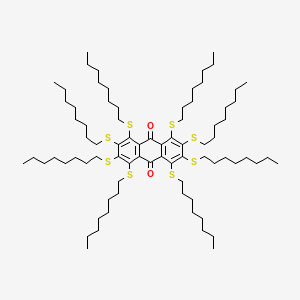

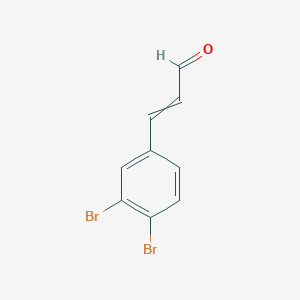
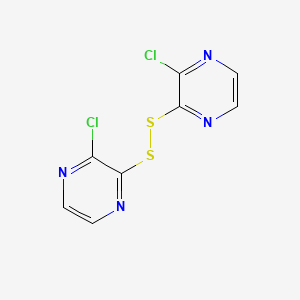
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
